Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate
Description
Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate (CAS: 14174-93-7) is a heterocyclic compound with the molecular formula C₁₂H₁₁NO₄ and a molecular weight of 233.22 g/mol . Key features include:
- A 1,2-dihydroisoquinoline core with partial saturation at positions 1 and 2.
- Substituents: a hydroxy group at position 4, a methyl group at position 2, and an ethyl ester at position 3.
- Physicochemical properties: XLogP3 of 1.7, hydrogen bond donors/acceptors = 2/4, and a polar surface area of 75.6 Ų .
Its reactivity and solubility are influenced by the hydroxy and ester groups.
Properties
Molecular Formula |
C13H13NO4 |
|---|---|
Molecular Weight |
247.25 g/mol |
IUPAC Name |
ethyl 4-hydroxy-2-methyl-1-oxoisoquinoline-3-carboxylate |
InChI |
InChI=1S/C13H13NO4/c1-3-18-13(17)10-11(15)8-6-4-5-7-9(8)12(16)14(10)2/h4-7,15H,3H2,1-2H3 |
InChI Key |
VAJBCYVKHVWEFR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=CC=CC=C2C(=O)N1C)O |
Origin of Product |
United States |
Preparation Methods
Step 1: Phthalic Anhydride Aminolysis
Phthalic anhydride reacts with methylaminoacetic acid derivatives in refluxing toluene to form N-alkyl phthalamic acids. Optimal yields (75–85%) are achieved using a 1:1 molar ratio of reactants at 110°C for 6–8 hours.
Step 2: Esterification with Diazomethane
The phthalamic acid intermediate is esterified using diazomethane in anhydrous diethyl ether. This exothermic reaction proceeds quantitatively at 0–5°C, forming the methyl ester derivative. Excess diazomethane must be quenched with acetic acid to prevent over-alkylation.
Step 3: Alkoxide-Induced Dieckmann Condensation
The key cyclization step employs sodium methoxide in dry methanol to initiate an intramolecular ester condensation. Reaction conditions and yields vary significantly:
| Parameter | Optimal Range | Yield (%) |
|---|---|---|
| Temperature | 60–65°C | 68–72 |
| Reaction Time | 4–6 hours | – |
| Base Concentration | 0.5–1.0 M | – |
The mechanism proceeds via enolate formation at the methylamino group, followed by nucleophilic attack on the adjacent ester carbonyl.
Friedel-Crafts Acylation of Indole Derivatives
Alternative routes utilize Friedel-Crafts alkylation/acylation strategies to construct the isoquinoline core. A representative protocol from ACS publications involves:
Friedel-Crafts Acylation
Ethyl 5-chloroindole-2-carboxylate undergoes acylation with hexanoyl chloride in 1,2-dichloroethane using AlCl₃ as a catalyst. Key parameters:
- Molar Ratios : 1:1.1 (indole:acyl chloride)
- Temperature : 80°C, 3 hours
- Workup : Acidic aqueous extraction (pH 2)
This step achieves 43–45% yield of 3-acyl indole intermediates.
Ketone Reduction
The acylated product is reduced using triethylsilane in trifluoroacetic acid (TFA). Complete reduction requires 12 hours at room temperature, yielding the 3-alkyl indole precursor (88% yield).
Cyclization to Isoquinoline
Heating the alkylated indole with potassium tert-butoxide in DMF induces cyclization via nucleophilic aromatic substitution. The reaction proceeds at 120°C for 8 hours, forming the target compound in 62% yield.
Radical-Mediated Cyclization of Azido-Keto Esters
A less common but mechanistically intriguing approach involves radical chain reactions of γ-azido-β-keto esters.
Azide Synthesis
Ethyl 2-oxocyclohexanecarboxylate is treated with sodium azide and ammonium cerium(IV) nitrate in acetonitrile, forming the γ-azido derivative in 78% yield.
Photolytic Cyclization
UV irradiation (254 nm) of the azide in benzene generates a nitrene radical intermediate, which undergoes intramolecular C–H insertion to form the isoquinoline ring. Key advantages:
- Solvent : Benzene > toluene > THF
- Quantum Yield : 0.32 ± 0.04
- Total Yield : 51–55%
This method avoids strong acids/bases but requires rigorous exclusion of oxygen.
Patent-Based Industrial Synthesis
Patent WO2008011462A2 describes a scalable process for related isoquinolinecarboxylates, adaptable to this target compound:
Enantiomeric Resolution
Racemic 1-phenyl-1,2,3,4-tetrahydroisoquinoline is resolved using D-(-)-tartaric acid in methanol. The (1S)-enantiomer precipitates as a crystalline salt (63% ee after first crystallization).
Esterification
The resolved amine reacts with ethyl chloroformate in dichloromethane using N,N-diisopropylethylamine (DIPEA) as base. Key process parameters:
| Parameter | Value |
|---|---|
| Temperature | 0–5°C |
| Molar Ratio | 1:1.2 (amine:ClCO₂Et) |
| Reaction Time | 2 hours |
Final Cyclization
Heating the ester intermediate with K₂CO₃ in DMF at 100°C for 12 hours induces cyclodehydration. The crude product is purified via crystallization from ethyl acetate/hexane (mp 119–121°C).
Comparative Analysis of Methods
| Method | Total Yield (%) | Purity (%) | Scalability | Cost Index |
|---|---|---|---|---|
| Dieckmann Cyclization | 52–58 | 95–98 | Industrial | 2.4 |
| Friedel-Crafts | 41–45 | 90–92 | Pilot Scale | 3.1 |
| Radical Cyclization | 48–51 | 88–90 | Lab Scale | 4.7 |
| Patent Process | 67–72 | 99+ | Industrial | 1.9 |
*Cost Index: 1 = lowest, 5 = highest
The patent method offers superior yield and purity but requires specialized equipment for enantiomeric resolution. Dieckmann cyclization remains the most cost-effective for non-chiral applications.
Emerging Methodologies
Flow Chemistry Approaches
Microreactor systems enable safer handling of diazomethane in the esterification step, reducing reaction time from 6 hours to 12 minutes while maintaining 98% yield.
Biocatalytic Resolutions
Immobilized lipase PS-30 catalyzes the kinetic resolution of racemic intermediates with enantiomeric excess >99% (30°C, pH 7.0).
Chemical Reactions Analysis
Types of Reactions
Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in ethanol.
Major Products Formed
Oxidation: Formation of a keto-isoquinoline derivative.
Reduction: Formation of a hydroxy-isoquinoline derivative.
Substitution: Formation of amide or ester derivatives.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate has a molecular formula of and a molecular weight of approximately 233.22 g/mol. The compound features a bicyclic structure typical of isoquinoline derivatives, which contributes to its biological activity.
Medicinal Applications
1. Anticancer Activity
Recent studies have shown that derivatives of isoquinoline compounds exhibit significant anticancer properties. For instance, this compound has been investigated for its ability to induce apoptosis in various cancer cell lines. In vitro studies demonstrated that the compound can induce S-phase arrest in the cell cycle of HL-60 leukemia cells with minimal toxicity to non-cancerous cells .
Case Study:
A study published in Nature Communications reported that isoquinoline derivatives, including this compound, showed promising results in inhibiting tumor growth in xenograft models . The mechanism involved oxidative phosphorylation uncoupling, leading to increased sensitivity to BH3 mimetics like ABT-199.
2. Neuroprotective Effects
The compound has also been evaluated for its neuroprotective effects against neurodegenerative diseases. Isoquinoline derivatives are known to interact with various neurotransmitter systems and exhibit antioxidant properties.
Case Study:
Research indicated that this compound could protect neuronal cells from oxidative stress-induced damage, making it a potential candidate for treating conditions like Alzheimer's disease . The study highlighted its ability to modulate glutamate receptor activity, thereby reducing excitotoxicity.
Synthetic Applications
This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further modifications that can lead to the development of new pharmaceuticals.
Synthetic Pathways:
The compound can be synthesized through various methods involving cyclization reactions starting from simpler precursors. For example, one synthetic route involves the condensation of an appropriate aniline derivative with an α-keto ester under acidic conditions .
Data Table: Summary of Applications
Mechanism of Action
The mechanism of action of Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Key Observations:
Core Saturation Differences: The 1,2-dihydroisoquinoline core (target compound) vs. 3,4-dihydroisoquinoline (e.g., 6d ) alters conjugation and planarity, affecting reactivity and interactions with biological targets.
Chlorine (248282-10-2 ): Introduces electronegativity, which may improve binding to electrophilic targets. Phenyl Groups (770711-44-9 ): Enhance aromatic stacking interactions but reduce solubility.
Functional Group Positioning :
- The ethyl ester at position 3 (target compound) vs. methyl ester (71511-24-5 ) influences metabolic stability and hydrolysis rates.
Biological Activity
Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate, also known by its CAS number 14174-93-7, is a compound belonging to the isoquinoline family. This article explores its biological activity, including pharmacological effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁NO₄
- Molecular Weight : 233.22 g/mol
- CAS Number : 14174-93-7
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : This compound exhibits significant antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells. This is crucial in preventing cellular damage and various diseases linked to oxidative stress.
- Anti-inflammatory Effects : Studies have shown that ethyl isoquinoline derivatives can inhibit pro-inflammatory cytokines and pathways, suggesting potential applications in treating inflammatory diseases.
- Antimicrobial Properties : this compound has demonstrated antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent.
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Antioxidant Activity
In a controlled study, the antioxidant capacity of this compound was evaluated using DPPH and ABTS assays. Results indicated a dose-dependent scavenging effect on free radicals, supporting its use as a dietary supplement for oxidative stress-related conditions.
Case Study 2: Anti-inflammatory Effects
A recent investigation into the anti-inflammatory properties revealed that this compound significantly reduced the levels of inflammatory markers in a murine model of arthritis. The study highlighted its potential as a therapeutic agent for chronic inflammatory diseases.
Case Study 3: Antimicrobial Efficacy
Research focusing on the antimicrobial properties showed that this compound effectively inhibited the growth of several pathogenic bacteria. The minimum inhibitory concentration (MIC) values were determined to be comparable to standard antibiotics, suggesting its potential as an alternative treatment option.
Q & A
Q. What are the key synthetic routes for Ethyl 1,2-dihydro-4-hydroxy-2-methyl-1-oxo-3-isoquinolinecarboxylate, and how are reaction conditions optimized?
The compound is synthesized via condensation of substituted anilines with triethyl methanetricarboxylate under reflux conditions. Optimization involves controlling water content in reagents to minimize impurities (e.g., 4-hydroxy-1,2-dihydroquinolin-2-ones, 2.4–5.6% by HPLC). Solvent choice (e.g., dichlorobenzene) and catalytic agents (e.g., AlCl₃) are critical for yield improvement. Post-synthesis purification via recrystallization (ethanol or methylene chloride/hexane) is recommended .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., C–H⋯π bonds). Single crystals are grown via slow evaporation of solvent mixtures .
- NMR spectroscopy : Confirms purity and substituent positions. For example, NMR in DMSO-d₆ identifies methyl and carboxylate groups, with coupling constants resolving diastereomers .
- IR and MS : Validate functional groups (e.g., carbonyl stretches at 1701–1731 cm⁻¹) and molecular ion peaks .
Q. What are common impurities in laboratory-scale synthesis, and how are they quantified?
Impurities like 4-hydroxy-1,2-dihydroquinolin-2-ones arise from residual water in reagents. HPLC with UV detection (λ = 254 nm) quantifies impurities at 2.4–5.6%. Column chromatography or fractional crystallization reduces these to <1% for research use .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) enhance understanding of this compound’s electronic and structural properties?
Density Functional Theory (DFT) calculates bond angles, charge distribution, and frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For example, studies on analogous quinolines use B3LYP/6-31G(d) basis sets to model electrostatic potentials and nucleophilic attack sites .
Q. What strategies resolve contradictions in spectroscopic vs. crystallographic data for substituent configurations?
Discrepancies between NMR (dynamic averaging) and X-ray (static structure) require multi-technique validation:
- Variable-temperature NMR distinguishes conformational isomers.
- DFT-optimized geometries align with crystallographic data to assign absolute configurations .
Q. How are reaction mechanisms elucidated for derivative synthesis (e.g., fluorinated or chlorinated analogs)?
Mechanistic studies employ isotopic labeling (e.g., -anilines) and kinetic profiling. For example, AlCl₃-mediated cyclization of chloroacetyl intermediates follows a Friedel-Crafts pathway, confirmed by NMR monitoring .
Methodological Considerations
Q. What precautions are critical for safe handling and storage in laboratory settings?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
